5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine
CAS No.:
Cat. No.: VC17560332
Molecular Formula: C10H21NO2
Molecular Weight: 187.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H21NO2 |
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Molecular Weight | 187.28 g/mol |
IUPAC Name | 5-(oxan-2-yloxy)pentan-1-amine |
Standard InChI | InChI=1S/C10H21NO2/c11-7-3-1-4-8-12-10-6-2-5-9-13-10/h10H,1-9,11H2 |
Standard InChI Key | DBSSCAGWIYPNDJ-UHFFFAOYSA-N |
Canonical SMILES | C1CCOC(C1)OCCCCCN |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Nomenclature
5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine (IUPAC name: 5-[(Oxan-2-yl)oxy]pentan-1-amine) consists of a pentylamine backbone with a tetrahydro-2H-pyran-2-yl ether group at the fifth carbon position. The THP group, a six-membered oxygen-containing heterocycle, introduces steric and electronic effects that influence the compound’s solubility and reactivity. Key structural features include:
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Molecular formula:
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Molecular weight: 187.28 g/mol
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Hybridization: The THP ring adopts a chair conformation, minimizing steric strain, while the ether linkage enhances stability against hydrolysis compared to simpler alkyl ethers .
Table 1: Structural descriptors of 5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine
Property | Value/Description |
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SMILES Notation | C1CCOC(C1)OCCCCCO |
Topological Polar Surface | 42.1 Ų (amine + ether) |
Hydrogen Bond Donors | 1 (primary amine) |
Hydrogen Bond Acceptors | 3 (ether oxygen + amine) |
Synthesis and Manufacturing Processes
Key Synthetic Routes
The synthesis of 5-((Tetrahydro-2H-pyran-2-yl)oxy)pentan-1-amine typically involves multistep protocols, leveraging protective group strategies. A common approach includes:
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THP Protection of Alcohols:
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Conversion to Amine:
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The primary alcohol is converted to an amine via a Gabriel synthesis or Mitsunobu reaction. For example:
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Table 2: Representative reaction conditions for amine synthesis
Step | Reagents/Conditions | Yield (%) |
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THP Protection | Dihydropyran, PTSA, CHCl, RT | 85–90 |
Mitsunobu Reaction | Phthalimide, DIAD, PPh, THF | 70–75 |
Deprotection | Hydrazine hydrate, EtOH, reflux | 90–95 |
Physicochemical Properties
Solubility and Partition Coefficients
The THP ether moiety enhances lipophilicity, as evidenced by calculated partition coefficients:
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LogP (Predicted): 1.46 (similar to analogs like 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethanone) .
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Aqueous Solubility: ~4.6 mg/mL (estimated via ESOL model), classifying it as "soluble" in polar aprotic solvents .
Spectroscopic Characterization
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NMR: Key signals include:
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δ 1.40–1.70 (m, 8H, THP and pentyl CH)
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δ 3.30–3.90 (m, 5H, THP-O and NH)
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Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The THP group serves as a protective moiety for amines and alcohols, enabling selective functionalization in complex molecules. For instance:
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Antiviral Agents: THP-protected amines are intermediates in protease inhibitors, where the ether group stabilizes the molecule during synthetic steps .
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Antibiotics: Analogous structures are used in macrolide derivatives to modulate bioavailability .
Table 3: Patent applications citing THP-amine derivatives
Patent Number | Application | Year |
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WO202105556 | Hepatitis C virus NS3/4A protease inhibitors | 2021 |
US2020372812 | Antibacterial macrolide derivatives | 2020 |
Recent Advances and Future Directions
Computational Modeling
Machine learning models predict high gastrointestinal absorption (93% probability) and blood-brain barrier permeability (70% probability) , suggesting potential CNS applications.
Catalytic Applications
Recent studies explore THP-amine complexes as ligands in asymmetric catalysis, improving enantioselectivity in C–N bond-forming reactions .
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